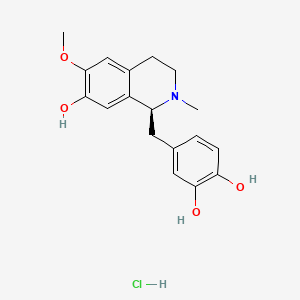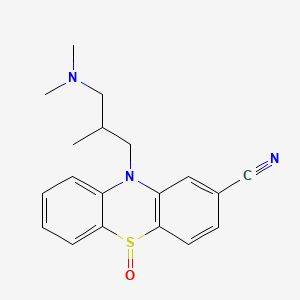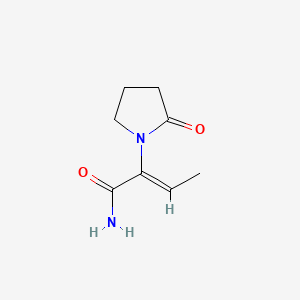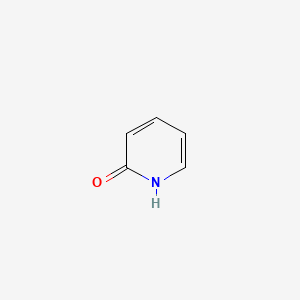
7-Hydroxy Loxapine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy Loxapine N-Oxide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent.
Wissenschaftliche Forschungsanwendungen
Methodological Developments in Analyzing Metabolites
The significance of 7-Hydroxy Loxapine N-Oxide and related metabolites is evident in methodological advancements for analyzing these substances in human plasma. Meng et al. (2017) developed and validated a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in human plasma, highlighting the technical challenges and their solutions in the process. This method supports regulated clinical development by offering precise and accurate measurements of these compounds (Meng et al., 2017).
Clinical Applications and Pharmacokinetics
The role of 7-Hydroxy Loxapine N-Oxide extends to clinical applications and pharmacokinetic studies. Zimmer et al. (2010) validated two ESI-LC-MS/MS methods for the quantitative analysis of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in human plasma. These methods were accurate and precise, and have been used to support clinical trials, demonstrating the clinical relevance of these compounds (Zimmer et al., 2010).
Wong et al. (2012) explored the disposition of loxapine and its metabolites in different brain regions, cerebrospinal fluid, and plasma of rats. They developed a rapid LC-MS/MS method for simultaneous quantification, providing a tool for preclinical and clinical investigations, which helps in understanding the roles of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in neurotherapeutics (Wong et al., 2012).
Luo et al. (2011) identified the hepatic cytochrome P450 enzymes involved in the oxidative metabolism of loxapine to its metabolites, including 7-Hydroxy Loxapine N-Oxide. This research provides insights into the metabolic pathways and enzyme interactions of loxapine and its metabolites, which is crucial for understanding drug-drug interactions and optimizing pharmacotherapy (Luo et al., 2011).
Eigenschaften
CAS-Nummer |
37081-77-9 |
|---|---|
Produktname |
7-Hydroxy Loxapine N-Oxide |
Molekularformel |
C18H18ClN3O3 |
Molekulargewicht |
359.81 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol; 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol N-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)






![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)